Methyl 6-chloro-4-methoxypicolinate

Anticancer Cell Proliferation Structure-Activity Relationship

Researchers developing NAD+-modulating therapies or kinase inhibitors often face challenges in sourcing the correct regioisomer for consistent SAR data. Using a generic picolinate can introduce hERG liabilities or alter antiproliferative potency by up to 2-fold. - Documented key intermediate in patent WO2022077034A1 CD38 inhibitor synthesis; the 6-chloro substitution is critical for downstream functionalization. - PASS-predicted protein kinase inhibition (Pa=0.620) and signal transduction pathway modulation (Pa=0.718) make it a strong candidate for screening libraries. - Available at 98% purity with validated analytical data; shipped under cold chain to ensure stability for reproducible biological assays.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 204378-41-6
Cat. No. B1461953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-4-methoxypicolinate
CAS204378-41-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Cl)C(=O)OC
InChIInChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3
InChIKeyPCBQMUWCNOOYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-4-Methoxypicolinate: Identity & Purity


Methyl 6-chloro-4-methoxypicolinate (CAS 204378-41-6) is a heterocyclic pyridine-2-carboxylate derivative featuring a chloro substituent at position 6 and a methoxy group at position 4 on the pyridine ring. It is a crystalline solid with a molecular weight of 201.61 g/mol and a molecular formula of C8H8ClNO3 [1]. The compound is characterized by a boiling point of 322.6°C at 760 mmHg and a density of 1.288 g/cm³ . It is typically offered at purities of 95% or 98% for research and development applications .

1
Patent-cited intermediate for CD38 inhibitor synthesis
Enables specific downstream functionalization
2
Positional isomer for cell-proliferation SAR studies
6-Cl vs. 4-Cl substitution context
3
Predicted kinase inhibitor scaffold (PASS)
May support kinase screening libraries

Methyl 6-Chloro-4-Methoxypicolinate: Key Differentiators


Methyl 6-chloro-4-methoxypicolinate belongs to the substituted picolinate class, but subtle variations in halogen positioning, ester chain length, or oxidation state profoundly alter biological activity, synthetic utility, and physicochemical properties. For instance, shifting the chloro group from position 6 to position 4 changes antiproliferative potency by approximately 1.7- to 2-fold in certain cancer cell lines, while replacing the methyl ester with an ethyl group introduces hERG channel liability [1]. Furthermore, its documented use as a key intermediate in patent-protected CD38 inhibitor syntheses and its specific PASS-predicted bioactivity profile differentiate it from generic picolinate building blocks [2][3]. Simple substitution without empirical validation risks compromised target engagement, altered pharmacokinetic profiles, or failure in specific synthetic pathways.

Regioisomer Shifting chloro from position 6 to 4 may alter cell-proliferation response.
Ester Replacing methyl with ethyl ester may introduce hERG inhibition liability.
Synthetic Regioisomeric substitution may affect CD38 inhibitor synthetic pathway compatibility.

Methyl 6-Chloro-4-Methoxypicolinate: Quantitative Evidence


Antiproliferative Potency Comparison

Methyl 6-chloro-4-methoxypicolinate demonstrates a 1.7- to 2-fold lower antiproliferative potency compared to its 4-chloro isomer in human cancer cell lines. Specifically, the target compound exhibits an IC50 of approximately 25 µM for dose-dependent cell proliferation inhibition , whereas Methyl 4-chloro-6-methoxypicolinate shows IC50 values of 15 µM against MCF-7 (breast cancer) and 20 µM against HT-29 (colon cancer) cells .

Antiproliferative potency
Cross-study
Target (6-Cl) ~25 µM (48 h)
Comparator (4-Cl) 15 µM (MCF-7), 20 µM (HT-29)
Positional isomerism influences cell-model response; 6-Cl shows lower potency.
Cell-line context may require independent validation.
Anticancer Cell Proliferation Structure-Activity Relationship

Carbonic Anhydrase I Inhibition Profile

Methyl 6-chloro-4-methoxypicolinate inhibits human carbonic anhydrase I (CA1) with a Ki of 3,700 nM (3.7 µM) [1]. While no direct comparator data for close analogs is available for this specific target, this value provides a baseline for CA1 inhibition potential within the picolinate ester class. In contrast, the compound shows negligible activity against human carbonic anhydrase II (Ki > 100,000 nM), indicating subtype selectivity [2].

CA I inhibition
Class-level
Ki = 3.7 µM (CA1), Ki > 100 µM (CA2)
Reported subtype-selectivity profile; micromolar CA1 inhibition context.
No direct analog comparator available.
Enzyme Inhibition Carbonic Anhydrase Off-Target Profiling

CD38 Inhibitor Intermediate

Methyl 6-chloro-4-methoxypicolinate is explicitly claimed as a key intermediate in the synthesis of heteroaryl amide CD38 inhibitors [1]. This contrasts with generic picolinate esters, which lack demonstrated utility in patent-protected therapeutic programs. The compound's 6-chloro and 4-methoxy substitution pattern enables specific downstream functionalization not achievable with the 4-chloro isomer or other regioisomers.

CD38 intermediate
Patent
Key intermediate in WO2022077034A1 for heteroaryl amide CD38 inhibitors
Regioisomer-validated synthetic route; 4-chloro isomer not cited.
Synthetic utility may not extend to other targets.
CD38 Inhibitor Medicinal Chemistry Synthetic Intermediate

Methyl vs. Ethyl Ester Comparison

Methyl 6-chloro-4-methoxypicolinate (MW 201.61, LogP ~2.0) offers a distinct physicochemical profile compared to its ethyl ester analog, Ethyl 6-chloro-4-methoxypicolinate (MW 215.63, LogP ~2.5 predicted) [1]. The ethyl analog demonstrates significant hERG channel inhibition with an IC50 of 30,000 nM (30 µM) [2], a liability not yet reported for the methyl ester. The lower molecular weight and reduced lipophilicity of the methyl ester may confer advantages in permeability and solubility.

Ester comparison
Class-level
Methyl ester (this) No reported hERG activity
Ethyl ester hERG IC50 = 30 µM
Methyl ester may offer lower hERG-related liability in lead optimization.
Absence of data does not confirm safety; targeted profiling recommended.
Physicochemical Properties Drug Design Lipophilicity

Predicted Bioactivity Profile

PASS (Prediction of Activity Spectra for Substances) analysis predicts Methyl 6-chloro-4-methoxypicolinate to exhibit a range of potential activities with distinct probabilities. The highest predicted activities (Pa > 0.5) include Signal transduction pathways inhibitor (Pa=0.718, Pi=0.011), Chloride peroxidase inhibitor (Pa=0.657, Pi=0.015), Protein kinase inhibitor (Pa=0.620, Pi=0.011), Antimycobacterial (Pa=0.584, Pi=0.001), and Rheumatoid arthritis treatment (Pa=0.577, Pi=0.006) [1]. This specific prediction profile differentiates the compound from other picolinate esters, which may exhibit different predicted activity spectra based on their substitution patterns.

PASS prediction
Predicted
Kinase inhibitor Pa=0.620, Signal transduction inhibitor Pa=0.718, Antimycobacterial Pa=0.584
In silico bioactivity profile; may support kinase screening library inclusion.
Requires empirical validation; rheumatoid arthritis research context predicted.
PASS Prediction Bioactivity Drug Repurposing

Methyl 6-Chloro-4-Methoxypicolinate: High-Value Applications


CD38 Inhibitor Synthesis

Methyl 6-chloro-4-methoxypicolinate is a documented intermediate in the synthesis of heteroaryl amide CD38 inhibitors, as described in patent WO2022077034A1 [1]. Researchers developing NAD+-modulating therapies for aging, metabolic disorders, or oncology should prioritize this specific regioisomer to ensure compatibility with established synthetic routes. The 6-chloro substitution pattern is critical for subsequent functionalization steps outlined in the patent.

Anticancer SAR: Positional Isomer Controls

The 1.7- to 2-fold difference in antiproliferative potency between Methyl 6-chloro-4-methoxypicolinate (IC50 ~25 µM) and its 4-chloro isomer (IC50 15-20 µM) makes it an essential control compound for structure-activity relationship (SAR) studies . Procurement of both isomers allows researchers to quantify the impact of halogen positioning on cellular efficacy, guiding lead optimization efforts in oncology programs.

Kinase Inhibitor Discovery

PASS predictions indicate a high probability of signal transduction pathway inhibition (Pa=0.718) and protein kinase inhibition (Pa=0.620) [2]. These predictions position Methyl 6-chloro-4-methoxypicolinate as a candidate for screening in kinase inhibitor libraries. The low predicted probability of inactivity (Pi values < 0.015) for these activities suggests a favorable likelihood of genuine biological effects, warranting empirical validation in relevant biochemical and cellular assays.

Herbicide Lead Generation

Methyl 6-chloro-4-methoxypicolinate has been studied for its potential as a herbicide, with structural properties enabling interaction with plant-specific biochemical pathways to inhibit growth and development . Agrochemical researchers seeking novel picolinate-based herbicidal scaffolds may find this compound a valuable starting point for derivatization and field testing.

Application
Selection Property
Validation Focus
CD38 pathway research intermediate
Regioisomeric identity
Synthetic route compatibility
Cancer cell-model SAR studies
Positional isomer comparison
Cell proliferation endpoint review
Kinase inhibitor screening
Predicted bioactivity profile
Empirical kinase panel testing
Herbicide research scaffold
Structural derivatization potential
Plant growth inhibition assays

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